molecular formula C13H14O2 B13599831 1-Cinnamylcyclopropane-1-carboxylic acid

1-Cinnamylcyclopropane-1-carboxylic acid

Cat. No.: B13599831
M. Wt: 202.25 g/mol
InChI Key: QHTWXPQLDLRDBP-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-phenylprop-2-en-1-yl)cyclopropane-1-carboxylic acid is an organic compound characterized by a cyclopropane ring attached to a carboxylic acid group and a phenylprop-2-en-1-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-phenylprop-2-en-1-yl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of phenylprop-2-en-1-yl bromide with diazomethane in the presence of a catalyst to form the cyclopropane ring. The resulting intermediate is then subjected to carboxylation to introduce the carboxylic acid group .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are fine-tuned to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 1-(3-phenylprop-2-en-1-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(3-phenylprop-2-en-1-yl)cyclopropane-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-phenylprop-2-en-1-yl)cyclopropane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropane ring and phenylprop-2-en-1-yl group contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 1-(3-phenylprop-2-en-1-yl)cyclopropane-1-carboxylic acid is unique due to the combination of its cyclopropane ring and phenylprop-2-en-1-yl group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

1-[(E)-3-phenylprop-2-enyl]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C13H14O2/c14-12(15)13(9-10-13)8-4-7-11-5-2-1-3-6-11/h1-7H,8-10H2,(H,14,15)/b7-4+

InChI Key

QHTWXPQLDLRDBP-QPJJXVBHSA-N

Isomeric SMILES

C1CC1(C/C=C/C2=CC=CC=C2)C(=O)O

Canonical SMILES

C1CC1(CC=CC2=CC=CC=C2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.